molecular formula C13H18O6 B1277439 Benzyl alpha-D-glucopyranoside CAS No. 25320-99-4

Benzyl alpha-D-glucopyranoside

Cat. No. B1277439
CAS RN: 25320-99-4
M. Wt: 270.28 g/mol
InChI Key: GKHCBYYBLTXYEV-LBELIVKGSA-N
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Description

Benzyl alpha-D-glucopyranoside is a compound that belongs to the class of glycosides, which are molecules consisting of a sugar (in this case, glucose) bound to another functional group or molecule (a benzyl group). Glycosides are significant in various biological processes and have applications in pharmaceuticals and other industries.

Synthesis Analysis

The synthesis of benzyl alpha-D-glucopyranoside and related compounds has been explored through different methods. One approach involves the use of immobilized beta-glucosidase from almonds to catalyze the direct beta-glucosidation between benzyl alcohol and D-glucose, yielding benzyl beta-D-glucoside in moderate yield. This enzymatic method is notable for its chemo-selectivity and mild reaction conditions . Another method described involves the reaction of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl dimethylphosphinothioate with phenolic compounds, which predominantly yields aryl alpha-D-glucopyranosides. This reaction is remarkable for its ability to produce the desired glycosides in good yields, even with phenolic compounds that typically give 1-aryl-1-deoxy-D-glucopyranoses .

Molecular Structure Analysis

The molecular structure of benzyl alpha-D-glucopyranoside consists of a glucose molecule in its pyranose form, where the sugar ring is attached to a benzyl group. This structural feature is crucial for the compound's reactivity and properties. The stereochemistry of the glycosidic bond is also important, as it can influence the biological activity and synthesis of the compound .

Chemical Reactions Analysis

Benzyl alpha-D-glucopyranoside can undergo various chemical reactions, particularly those involving its glycosidic bond. For instance, the synthesis of beta-D-rhamnopyranosides from mannosyl thioglycosides involves glycosylation followed by reductive radical fragmentation, which is a method that can be used to introduce different sugar moieties and create diverse glycosidic linkages . The chemical reactivity of benzyl alpha-D-glucopyranoside is thus a key aspect of its utility in synthesizing complex carbohydrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl alpha-D-glucopyranoside are influenced by its glycosidic bond and the presence of the benzyl group. These properties include solubility, stability, and reactivity towards acids, bases, and various reagents. The enzymatic synthesis method mentioned earlier takes advantage of the compound's stability under mild conditions, which is essential for preserving the integrity of the glycosidic bond during synthesis . Understanding these properties is vital for the practical application and handling of benzyl alpha-D-glucopyranoside in research and industry.

Scientific Research Applications

  • Enzymatic Synthesis : Marek et al. (1989) demonstrated the enzymatic preparation of Benzyl β-D-Glucopyranoside using an enzyme-catalysed reaction between D-glucose and benzyl alcohol. The enzyme β-glucosidase was used in an immobilized form for multiple applications (Marek et al., 1989).

  • Regioselective Preparation : Cao, Okada, and Yamada (2006) explored the regioselective preparation of partly O-benzylated D-glucopyranose acetates. They used sulfuric acid in acetic anhydride for stepwise debenzylation of fully O-benzylated methyl alpha-D-glucopyranoside (Cao, Okada, & Yamada, 2006).

  • Study of Molecular Behavior : Letellier et al. (1997) synthesized various benzyl-substituted carbohydrate amphiphiles and studied their thermotropic mesomorphic behavior, focusing on the influence of hydrogen bonding, molecular shape, and chain length (Letellier et al., 1997).

  • Alpha-Amylase Assay : Satomura et al. (1988) developed a method to assay the total alpha-amylase activity in human fluids using a benzyl derivative of p-nitrophenyl alpha-maltopentaoside. This method is proposed as a standard for routine clinical assays of alpha-amylase activity (Satomura et al., 1988).

  • Benzyl-Protection of Carbohydrates : Wang, Xiao-Liu, Zhang, and Chen (2008) investigated a convenient and selective benzyl protection of carbohydrates, facilitating a short synthesis of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Wang, Xiao-Liu, Zhang, & Chen, 2008).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl alpha-D-glucopyranoside

Synthesis routes and methods

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl alpha-D-glucopyranoside
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Reactant of Route 6
Benzyl alpha-D-glucopyranoside

Citations

For This Compound
28
Citations
YS Shin, JE Nam Shin - Bulletin of the Korean Chemical Society, 1993 - koreascience.kr
The reaction between methyl 2, 3-di-O-benzyl-4, 6-di-O-mesyl-${\alpha} $-D-glucopyranoside (1b) and potassium superoxide resulted in hydrolysis, and gave methyl 2, 3-di-O-benzyl-${\…
Number of citations: 2 koreascience.kr
FA Rafai - 1997 - elibrary.ru
… 1,3,4,6-tetra-O-benzyl-$\alpha$-D-manno-pyranose, methyl-2,3,4-tri-O-benzyl-$\alpha$-D-glucopyranoside and methyl-2,3,6-tri-O-benzyl-$\alpha$-D-glucopyranoside as acceptors. …
Number of citations: 2 elibrary.ru
C VAN - 1979 - pascal-francis.inist.fr
REINVESTIGATION OF THE PREPARATION OF CHOLESTERYL 2,3,4,5-TETRA-O-BENZYL-ALPHA -D-GLUCOPYRANOSIDE … REINVESTIGATION OF THE PREPARATION OF …
Number of citations: 0 pascal-francis.inist.fr
C VAN, R CR - 1972 - pascal-francis.inist.fr
PRACTICAL SYNTHESIS OF METHYL 4-O-METHYL- AND METHYL 4-O-BENZYL-ALPHA -D-GLUCOPYRANOSIDE … PRACTICAL SYNTHESIS OF METHYL 4-O-METHYL- AND METHYL 4-O-BENZYL-ALPHA -D-GLUCOPYRANOSIDE …
Number of citations: 0 pascal-francis.inist.fr
L Magdzinski - 1984 - elibrary.ru
New methods for the annulation of" satellite" enopyranosides onto a pre-existing D-glucopyranoside at C6-C4, C3-C2, and C2-C1 are described. Functionalization of these" satellite" …
Number of citations: 0 elibrary.ru
S Handerson - 2001 - atrium.lib.uoguelph.ca
A novel approach for the conversion of a sugar hydroxyl function to a vinyl ether was developed using a palladium(II) catalyzed transfer vinylation reaction. Optimum reaction conditions …
Number of citations: 4 atrium.lib.uoguelph.ca
ROM Saavedra - 1999 - elibrary.ru
… The coupling of the 1-Op-toluenesulfonyl derivative of 17, with methyl 2,3,6-tri-O-benzyl-$\alpha$-D-glucopyranoside, followed by a deprotection step, provided pseudodisaccharide 73, …
Number of citations: 0 elibrary.ru
OMS Ramallo - 1998 - search.proquest.com
… The coupling of the 1-Op-toluenesulfonyl derivative of 17, with methyl 2,3,6-tri-O-benzyl-$\alpha$-D-glucopyranoside, followed by a deprotection step, provided pseudodisaccharide 73, …
Number of citations: 0 search.proquest.com
T Li, L Guo, Y Zhang, J Wang, Z Zhang, J Li… - Bioorganic & medicinal …, 2011 - Elsevier
… -glucopyranoside 1a was applied as the starting material, which was subjected to per-benzylation using NaH and BnBr to afford methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside …
Number of citations: 28 www.sciencedirect.com
GA Tolstikov, NA Prokhorova, AY Spivak… - Journal of organic …, 1991 - Consultants Bureau
Number of citations: 7

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